molecular formula C6H6ClNO2 B174659 2,5-Dimethyl-1,3-oxazole-4-carbonyl chloride CAS No. 197719-27-0

2,5-Dimethyl-1,3-oxazole-4-carbonyl chloride

Cat. No.: B174659
CAS No.: 197719-27-0
M. Wt: 159.57 g/mol
InChI Key: XZXCVPKMCPXVFF-UHFFFAOYSA-N
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Description

2,5-Dimethyl-1,3-oxazole-4-carbonyl chloride is a chemical compound with the molecular formula C6H6ClNO2 . The compound forms off-white to pale brown crystals .


Molecular Structure Analysis

The molecular weight of this compound is 159.57 g/mol . The InChI Key is XZXCVPKMCPXVFF-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound has a melting point of 217 °C . It forms crystals and is off-white to pale brown in color .

Scientific Research Applications

Photoisomerization Studies

In the realm of photochemistry, 2,5-Dimethyl-1,3-oxazole-4-carbonyl chloride has been instrumental in understanding the mechanisms of isoxazole-oxazole photoisomerization. Nunes, Reva, and Fausto (2013) conducted a study using low-temperature matrix isolation and infrared spectroscopy, which led to the discovery of the carbonyl nitrile ylide intermediate in this process, a critical insight into the molecular dynamics of photoisomerization (Nunes, Reva, & Fausto, 2013).

Synthetic Chemistry

Schmid et al. (1974) demonstrated the use of this compound in the synthesis of oxazoles through photochemical cycloaddition reactions, highlighting its role in synthetic organic chemistry (Schmid, Gilgen, Heimgartner, Hansen, & Schmid, 1974). Additionally, Merzhyievskyi et al. (2020) explored its utility in the construction of macrocyclic structures, demonstrating its versatility in the synthesis of complex organic compounds (Merzhyievskyi, Shablykin, Shablykina, Shevchenko, & Brovarets, 2020).

Development of Fluorescent Compounds

Tang and Verkade (1996) synthesized optically active compounds using this compound, leading to the development of strongly fluorescent materials. This application is significant in the field of materials science, particularly in the creation of compounds with unique optical properties (Tang & Verkade, 1996).

Catalysis and Reaction Studies

Cano et al. (2011) investigated the use of this compound in copper(I)-catalyzed cycloaddition reactions, which is pivotal in the development of new catalytic processes and the synthesis of diverse oxazole derivatives (Cano, Álvarez, Nicasio, & Pérez, 2011).

Nonlinear Optical Studies

Murthy et al. (2010) synthesized derivatives using this compound and studied their nonlinear optical properties, contributing to the understanding of materials with potential applications in photonics and electronics (Murthy, Christopher, Prasad, Bisht, Ramanaih, Kalanoor, & Ali, 2010).

Safety and Hazards

2,5-Dimethyl-1,3-oxazole-4-carbonyl chloride is classified as a dangerous substance. It causes severe skin burns and eye damage. Contact with water liberates toxic gas . It reacts violently with water .

Properties

IUPAC Name

2,5-dimethyl-1,3-oxazole-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO2/c1-3-5(6(7)9)8-4(2)10-3/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZXCVPKMCPXVFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70426935
Record name 2,5-Dimethyl-1,3-oxazole-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197719-27-0
Record name 2,5-Dimethyl-1,3-oxazole-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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